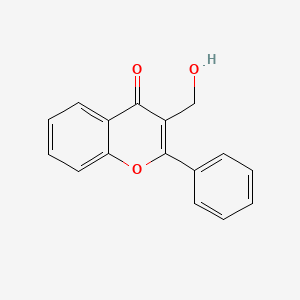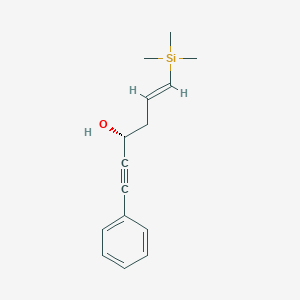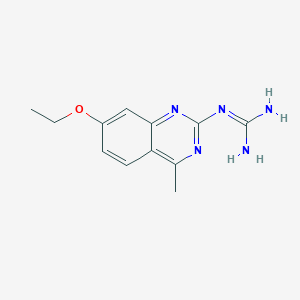
2-(7-Ethoxy-4-methylquinazolin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(7-ethoxy-4-methylquinazolin-2-yl)guanidine typically involves the reaction of 7-ethoxy-4-methylquinazoline with guanidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
1-(7-Ethoxy-4-methylquinazolin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(7-Ethoxy-4-methylquinazolin-2-yl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in various chemical research and industrial applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, 1-(7-ethoxy-4-methylquinazolin-2-yl)guanidine is explored as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals, where its unique chemical properties are leveraged for various applications.
Mécanisme D'action
The mechanism of action of 1-(7-ethoxy-4-methylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-(7-Ethoxy-4-methylquinazolin-2-yl)guanidine can be compared with other similar quinazoline derivatives, such as:
1-(7-Methoxy-4-methylquinazolin-2-yl)guanidine: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-(4-Methylquinazolin-2-yl)guanidine: This compound lacks the ethoxy group, which can affect its reactivity and interactions with biological targets.
The uniqueness of 1-(7-ethoxy-4-methylquinazolin-2-yl)guanidine lies in its specific substitution pattern, which influences its chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
301355-29-3 |
|---|---|
Formule moléculaire |
C12H15N5O |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
2-(7-ethoxy-4-methylquinazolin-2-yl)guanidine |
InChI |
InChI=1S/C12H15N5O/c1-3-18-8-4-5-9-7(2)15-12(17-11(13)14)16-10(9)6-8/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17) |
Clé InChI |
PUCBAAPCIKBUSV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=NC(=NC(=C2C=C1)C)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-6-Methyl-2-styrylbenzo[b]thiophene](/img/structure/B11864711.png)
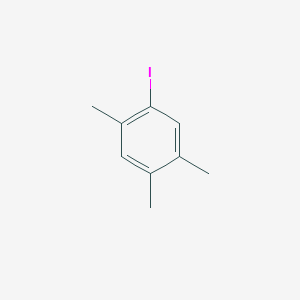

![4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11864723.png)


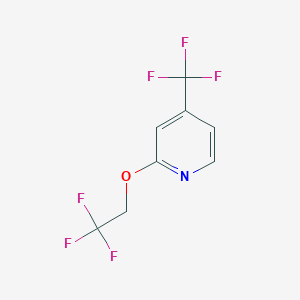
![1-[(Pyridin-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B11864741.png)
![1-[(2,4-Dihydroxy-6-methylphenyl)methyl]azepan-2-one](/img/structure/B11864745.png)
![2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole](/img/structure/B11864749.png)
